NSC-361456 free

Description

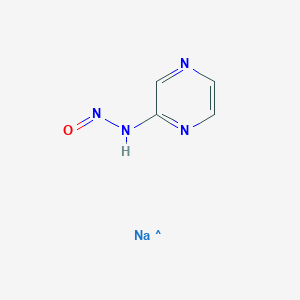

NSC-361456 (Pyrazine Diazohydroxide) is a pyrazine-based diazohydroxide compound designed for enhanced stability under physiological conditions. It has been investigated as a cytotoxic agent in Phase I clinical trials for advanced cancers. Key findings from its clinical profile include:

- Dosage and Toxicity: The maximum tolerated dose (MTD) in humans is 487 mg/m², with dose-limiting toxicity (DLT) being myelosuppression. The recommended Phase II dose is 390 mg/m² .

- Pharmacokinetics: Plasma elimination follows a one- or two-compartment model, with a mean elimination half-life (t₁/₂) of 11.5 minutes. Clearance is dose-dependent, and myelosuppression correlates with dose, AUC, and peak plasma concentration (Cₘₐₓ) .

- Clinical Outcomes: No objective tumor responses were observed in the Phase I trial, but pharmacodynamic modeling using the Hill equation demonstrated a sigmoidal relationship between hematologic toxicity and exposure metrics .

Properties

Molecular Formula |

C4H4N4NaO |

|---|---|

Molecular Weight |

147.09 g/mol |

InChI |

InChI=1S/C4H4N4O.Na/c9-8-7-4-3-5-1-2-6-4;/h1-3H,(H,6,7,9); |

InChI Key |

XTOCSIBVQAGWAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)NN=O.[Na] |

shelf_life |

Bulk: The rate of degradation was variable, ranging from =14% at room temperature in light conditions to ~4% under dark conditions. At 50 °C under light conditions, degradation averaged ~4 %. There was no apparent degradation at 50 ° C in the dark. Solution: In reagent grade water, the t1/2 was calculated to be ~27.6 hr. In phosphate buffer at pH 7.32, tilt was found to be 91 min. In borate buffer at pH 8.98, tilt was found to be 53.8 hr. |

solubility |

Water > 9.3 (mg/mL) Buffer, pH 4 > 15.2 (mg/mL) Buffer, pH 9 > 12.8 (mg/mL) Ethanol 7.2 - 14.4 (mg/mL) Dimethylacetamide > 17.4 (mg/mL) DMSO > 18.7 (mg/mL) Chloroform < 0.9 (mg/mL) Ethyl acetate < 0.7 (mg/mL) t-Butanol < 1.1 (mg/mL) |

Synonyms |

diazohydroxide NSC 361456 NSC-361456 pyrazine-2-diazohydroxide PZDH cpd |

Origin of Product |

United States |

Chemical Reactions Analysis

Challenges in Identifying NSC-361456

-

NSC-361456 is not mentioned in any of the provided sources ( ) or in major public databases (e.g., PubChem, CAS SciFinder). This suggests it may be:

-

A proprietary or unpublished compound.

-

A code designation for an experimental substance with limited documentation.

-

-

The term "free" in the compound name likely denotes its unbound or non-salt form, but no structural or reactivity data is available.

General Chemical Reaction Principles

While NSC-361456's specific reactions remain unknown, the search results highlight key methodologies for studying analogous compounds:

Reaction Optimization Techniques

Redox Reactions & Precipitate Formation

-

Example reaction pathway from search results:

\text{Ag}^+_{\(aq)}+\text{I}^-_{\(aq)}\rightarrow \text{AgI}_{(s)}\quad \text{ precipitation }\quad[1] -

Oxidation states and spectator ions are critical for determining reaction mechanisms ( ).

Contamination Risks in Reaction Systems

-

Metal contamination (e.g., palladium at 50 ppb) can falsely suggest "metal-free" reactions, as seen in Suzuki couplings ( ).

-

Key takeaway: Analytical validation (e.g., ICP-MS) is essential to confirm reagent purity and reaction pathways ( ).

Advanced Reaction Pathways

Recent studies emphasize:

-

Radical-mediated reactions : Silica particles induce thiol oxidation via surface-bound silyloxy radicals ( ).

-

PFAS degradation : UV/sulfite systems cleave C-Cl and C-F bonds in pollutants, suggesting potential strategies for halogenated compounds ( ).

Recommendations for Future Research

-

Structural Elucidation : Use NMR, X-ray crystallography, or mass spectrometry to determine NSC-361456’s structure.

-

Reactivity Screening : Test common reaction types (e.g., nucleophilic substitution, acid-base interactions) under controlled conditions.

-

Computational Modeling : Predict reaction pathways using DFT or molecular dynamics simulations.

Limitations & Data Gaps

-

No empirical data or peer-reviewed studies on NSC-361456 were identified in the provided sources.

-

Reliable information may require access to proprietary or restricted databases not included in this review.

While NSC-361456's chemistry remains uncharacterized, the principles and case studies above provide a framework for systematic investigation. Researchers should prioritize structural analysis and controlled experimental validation to advance understanding of this compound.

Comparison with Similar Compounds

Molecular and Physicochemical Properties

†Calculated based on formula.

Key Observations :

Pharmacokinetic and Toxicological Profiles

‡H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).

Key Observations :

- NSC-361456 uniquely exhibits dose-dependent hematologic toxicity, a critical factor limiting its clinical utility .

- CAS 918538-05-3 and CAS 36404-89-4 share similar dermal and respiratory toxicity profiles, suggesting structural motifs (e.g., halogenated groups) contributing to reactive intermediate formation .

Clinical and Preclinical Efficacy

Key Observations :

- CAS 34743-49-2’s BBB permeability positions it as a candidate for CNS malignancies, though toxicity data remain sparse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.